Bupivacaine-d9 is a deuterated form of bupivacaine, a local anesthetic belonging to the amino-amide class. [] It serves as an internal standard in analytical techniques like mass spectrometry, facilitating the accurate quantification of bupivacaine in biological samples. [, , , ] Bupivacaine-d9 plays a crucial role in pharmacokinetic and pharmacodynamic studies investigating the distribution, metabolism, and efficacy of bupivacaine. []
Bupivacaine-d9 shares the core structure of bupivacaine, featuring an aromatic ring (2,6-dimethylphenyl) linked to a piperidine ring via an amide group. [, ] The key distinction lies in the substitution of nine hydrogen atoms with deuterium isotopes. This isotopic labeling does not significantly alter the chemical properties but introduces a detectable mass difference, enabling differentiation from bupivacaine during mass spectrometry analysis.
As an internal standard, Bupivacaine-d9 itself does not exhibit a pharmacological mechanism of action. [, ] Its role is analytical, aiding in the quantification of bupivacaine, which acts by reversibly binding to voltage-gated sodium channels in nerve cells, inhibiting the transmission of nerve impulses.
Bupivacaine-d9 is indispensable for accurate quantification of bupivacaine concentrations in plasma and tissues during pharmacokinetic studies. [, , ] This information is crucial for understanding drug absorption, distribution, metabolism, and elimination, enabling optimization of dosage regimens for effective pain management.
The use of Bupivacaine-d9 as an internal standard extends to pharmacodynamic investigations, where the relationship between bupivacaine concentration and its analgesic effect is evaluated. [, ] This aids in determining the therapeutic window and minimizing potential side effects.
Bupivacaine-d9 is essential in validating analytical methods for bupivacaine quantification in biological matrices. [, ] Its use ensures the accuracy, precision, and reliability of the method, facilitating consistent and dependable results in research and clinical settings.
Bupivacaine exists as two enantiomers (R- and S-bupivacaine), which may exhibit different pharmacological and toxicological profiles. [] Using Bupivacaine-d9 as an internal standard, future research could focus on developing chiral analytical methods to separately quantify these enantiomers in biological samples.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5